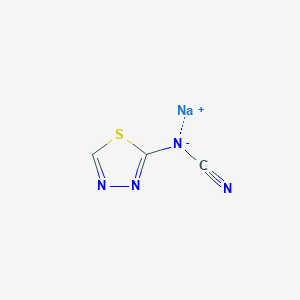
1,3,4-Thiadiazol-2-ylcyanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,4-Thiadiazol-2-ylcyanamide, also known as this compound, is a useful research compound. Its molecular formula is C3HN4NaS and its molecular weight is 148.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anticancer Applications
1,3,4-Thiadiazole derivatives have shown significant promise as anticancer agents. Recent studies have synthesized new derivatives and evaluated their antiproliferative effects on various human cancer cell lines. For instance:
- Synthesis and Evaluation : A study synthesized several 1,3,4-thiadiazole derivatives and assessed their effects on cell viability using flow cytometry. Compounds demonstrated varying degrees of cytotoxicity against cancer cell lines such as LoVo and MCF-7, with some exhibiting IC50 values as low as 2.44 µM .
- Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptosis and disrupt the cell cycle in cancer cells. Molecular docking studies suggest that these compounds can effectively interact with target proteins involved in cancer progression .
Anticonvulsant Properties
The anticonvulsant potential of 1,3,4-thiadiazole derivatives has been extensively researched. These compounds are believed to modulate GABA receptors, leading to enhanced inhibitory neurotransmission:
- Potent Activity : Certain derivatives have shown promising results in animal models of epilepsy, with one compound achieving an inhibition rate of 83% in the PTZ model at a dosage of 20 mg/kg .
- Structure-Activity Relationship : The presence of electron-donor groups and hydrophobic aryl rings in the molecular structure contributes significantly to their anticonvulsant efficacy .
Antimicrobial Applications
1,3,4-thiadiazole derivatives exhibit broad-spectrum antimicrobial activity:
- Mechanism : These compounds disrupt microbial cell membranes and inhibit essential metabolic pathways within bacteria and fungi. They have been tested against various strains of bacteria and fungi with notable effectiveness .
- Clinical Relevance : The development of new antimicrobial agents based on this scaffold is crucial due to the rising resistance against conventional antibiotics.
Antiviral Properties
Recent research has identified antiviral activities associated with 1,3,4-thiadiazole derivatives:
- Influenza A Virus Inhibition : Specific derivatives have shown selective activity against the influenza A virus, acting during the virus entry process. Compounds demonstrated EC50 values ranging from 4.8 to 7.4 µM against the H3N2 strain .
- Potential for Drug Development : The unique mechanism of action provides a basis for developing new antiviral therapies that could circumvent existing resistance mechanisms.
Other Applications
In addition to the aforementioned applications, 1,3,4-thiadiazole derivatives have been explored for:
- Plant Protection Products : Their efficacy in agricultural applications as fungicides or herbicides is under investigation due to their biological activity against pathogens affecting crops .
- Optoelectronics : Some studies suggest potential uses in optoelectronic devices due to their luminescent properties when combined with other heterocycles like s-tetrazine .
属性
CAS 编号 |
111393-93-2 |
|---|---|
分子式 |
C3HN4NaS |
分子量 |
148.12 g/mol |
IUPAC 名称 |
sodium;cyano(1,3,4-thiadiazol-2-yl)azanide |
InChI |
InChI=1S/C3HN4S.Na/c4-1-5-3-7-6-2-8-3;/h2H;/q-1;+1 |
InChI 键 |
PMAKDNHZVBVWFM-UHFFFAOYSA-N |
SMILES |
C1=NN=C(S1)[N-]C#N.[Na+] |
手性 SMILES |
C1=NN=C(S1)N=C=[N-].[Na+] |
规范 SMILES |
C1=NN=C(S1)[N-]C#N.[Na+] |
Key on ui other cas no. |
111393-93-2 |
同义词 |
1,3,4-thiadiazol-2-ylcyanamide LY 217896 LY 253963 LY-217896 LY-253963 LY217896 LY253963 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















